BenchChemオンラインストアへようこそ!

(2R)-2-amino-4-phenoxybutanoic acid hydrochloride

Chiral amino acid Enantiomeric purity Peptide stability

(2R)-2-Amino-4-phenoxybutanoic acid hydrochloride (CAS 2031242-33-6) is the hydrochloride salt of a chiral, non-proteinogenic D-α-amino acid featuring a phenoxy substituent at the γ-position of the butanoic acid backbone. Also cataloged as O-Phenyl-D-homoserine hydrochloride, the compound has the molecular formula C₁₀H₁₄ClNO₃ and a molecular weight of 231.68 g/mol.

Molecular Formula C10H14ClNO3
Molecular Weight 231.68
CAS No. 2031242-33-6
Cat. No. B2777314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-4-phenoxybutanoic acid hydrochloride
CAS2031242-33-6
Molecular FormulaC10H14ClNO3
Molecular Weight231.68
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCC(C(=O)O)N.Cl
InChIInChI=1S/C10H13NO3.ClH/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1
InChIKeyRTORIRNOEJQMMN-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Amino-4-phenoxybutanoic Acid Hydrochloride (CAS 2031242-33-6): Structural Identity, Compound Class, and Procurement-Relevant Baseline


(2R)-2-Amino-4-phenoxybutanoic acid hydrochloride (CAS 2031242-33-6) is the hydrochloride salt of a chiral, non-proteinogenic D-α-amino acid featuring a phenoxy substituent at the γ-position of the butanoic acid backbone [1]. Also cataloged as O-Phenyl-D-homoserine hydrochloride, the compound has the molecular formula C₁₀H₁₄ClNO₃ and a molecular weight of 231.68 g/mol . The free base form (CAS 111950-17-5) has the formula C₁₀H₁₃NO₃ and a molecular weight of 195.21 g/mol . This compound belongs to the O-arylhomoserine class of unnatural amino acids and serves as a pre-functionalized building block for peptide and peptidomimetic synthesis, wherein the phenoxy ether linkage provides distinct electronic and steric properties compared to its all-carbon analog D-homophenylalanine [2]. The hydrochloride salt form offers practical advantages in handling, solubility, and storage stability relative to the free amino acid.

Why (2R)-2-Amino-4-phenoxybutanoic Acid Hydrochloride Cannot Be Readily Substituted by In-Class Analogs


In-class amino acid derivatives with phenoxy or phenylalkyl side chains are not functionally interchangeable due to the confluence of three differentiating factors demonstrated across independent experimental systems. First, the (2R) D-configuration at the α-carbon is non-negotiable for applications requiring proteolytic resistance or chiral recognition by biological targets, as established by the factor Xa inhibitor program where D-homophenylalanine at the P3 position was essential for sub-nanomolar potency [1]. Second, the γ-phenoxy ether linkage introduces an oxygen atom that alters hydrogen-bonding capacity, electronic distribution, and metabolic vulnerability relative to the all-carbon γ-phenyl analog D-homophenylalanine [2]. Third, quantitative structure-activity relationship (QSAR) analysis of substituted O-phenyl-DL-homoserines demonstrated that electron-withdrawing or -donating substituents on the phenyl ring modulate inhibitory potency against ATP:L-methionine S-adenosyltransferase with a predictable linear free-energy relationship (pI₅₀ = 0.619π + 0.614σ + 1.62, r = 0.989), meaning that substitution of the core phenoxy scaffold cannot be performed without altering biological activity [3]. These orthogonal differentiation axes—stereochemistry, ether linkage electronics, and substituent-dependent SAR—collectively preclude generic substitution by racemic mixtures, L-enantiomers, or carbon-analog compounds.

Quantitative Differentiation Evidence for (2R)-2-Amino-4-phenoxybutanoic Acid Hydrochloride Versus Closest Analogs


Stereochemical Identity: (2R) D-Configuration vs. (2S) L-Enantiomer — Chiral Purity and Configurational Assignment

The (2R)-configured D-enantiomer (CAS 2031242-33-6 as HCl salt; CAS 111950-17-5 as free base) is commercially available at ≥95% purity with enantiomeric excess ≥98% (ee) from multiple vendors, while the (2S) L-enantiomer (CAS 52161-80-5) is offered at 95-98% purity from separate supply chains . The D-configuration is established via chiral synthesis from O-phenylhomoserines of known absolute configuration, as demonstrated by Brown et al. who used O-phenyl-D-homoserine to assign the absolute configuration of resolved morpholine enantiomers [1]. The D-enantiomer is explicitly required for applications where L-amino acids are subject to rapid proteolytic degradation; substitution with the L-enantiomer or racemic DL-mixture would compromise protease resistance, a critical parameter in peptide therapeutic design [2]. At the procurement level, the D-enantiomer hydrochloride (CAS 2031242-33-6) and the L-enantiomer (CAS 52161-80-5) are sold under distinct CAS numbers with independent pricing, reflecting their non-interchangeable nature.

Chiral amino acid Enantiomeric purity Peptide stability

Pharmacophoric Contribution of the γ-Phenoxy Group: 4-Phenoxybutanoic Acid as an ETA Receptor Pharmacophore Scaffold

Astles et al. (1998) developed a pharmacophore model for endothelin A (ETA) receptor binding that enabled two previously separate compound series to be merged into a single class of 4-phenoxybutanoic acid derivatives [1]. The optimized lead compound (R)-4-[2-cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid (12m) exhibited low-nanomolar binding to the ETA receptor and greater than 1000-fold selectivity over the ETB receptor [1]. This seminal SAR study established that the 4-phenoxybutanoic acid backbone—structurally homologous to the core of (2R)-2-amino-4-phenoxybutanoic acid—serves as a privileged scaffold for receptor recognition, wherein the phenoxy oxygen contributes to the pharmacophoric alignment that cannot be replicated by the all-carbon phenylbutanoic acid analog (D-homophenylalanine) [1]. Cai et al. (2015) independently confirmed that phenoxybutanoic acid derivatives with benzoheterocycle substitutions exhibit nanomolar ETA antagonistic activity in rat thoracic aortic ring contraction assays, with compound 6e demonstrating selectivity for ETA over ETB receptors [2].

Endothelin receptor Pharmacophore model Phenoxybutanoic acid

Quantitative SAR: Substituent-Dependent Inhibitory Potency of O-Phenylhomoserines on ATP:L-Methionine S-Adenosyltransferase

Hulbert (1974) conducted a multiple regression analysis of 11 substituted O-phenyl-DL-homoserines as inhibitors of rat liver ATP:L-methionine S-adenosyltransferase, yielding the linear free-energy relationship pI₅₀ = 0.619π + 0.614σ + 1.62 with a correlation coefficient r = 0.989 [1]. This near-perfect correlation demonstrates that both the lipophilicity (π) and electronic properties (σ) of the phenyl ring substituents quantitatively govern inhibitory potency, establishing that the O-phenylhomoserine scaffold is exquisitely tunable through rational substituent selection [1]. The parent unsubstituted O-phenyl-DL-homoserine serves as the reference baseline within this QSAR model. Critically, this enzyme inhibition data also demonstrated selectivity: O-phenyl-DL-homoserines were potent inhibitors of the mammalian liver enzyme but did not inhibit the corresponding microbial adenosyltransferases, indicating differential target selectivity [2]. This QSAR framework provides a predictive tool for tailoring the (2R)-2-amino-4-phenoxybutanoic acid scaffold: electron-withdrawing substituents enhance potency (positive σ coefficient), while increased lipophilicity also contributes positively (positive π coefficient) [1].

S-Adenosyltransferase inhibition QSAR Hammett analysis

D-Configuration Requirement at P3 Position: Enhanced Factor Xa Inhibitory Potency with D-Homophenylalanine Analogues

In a systematic optimization program, Stürzebecher et al. (2007) demonstrated that incorporation of D-homophenylalanine at the P3 position of substrate-analogue factor Xa inhibitors was critical for achieving high potency [1]. The initial lead compound, benzylsulfonyl-D-hPhe-Gly-4-amidinobenzylamide (inhibitor 3), inhibited factor Xa with a Ki of 6.0 nM [1]. Further optimization at the P3 position—replacing the phenyl ring with heteroaryl analogues—led to inhibitor 27 (benzylsulfonyl-D-homo-2-pyridylalanyl(N-oxide)-Gly-4-amidinobenzylamide) with a Ki of 0.32 nM, representing an approximately 19-fold improvement in affinity [1]. Inhibitor 27 doubled activated partial thromboplastin time (aPTT) and prothrombin time (PT) at plasma concentrations of 280 nM and 170 nM respectively, and inhibited the prothrombinase complex with an IC₅₀ of 5 nM—approximately 50-fold more potent than the reference inhibitor DX-9065a [1]. The D-configuration at the P3 α-carbon was essential throughout the optimization campaign, as the P3 residue engages a specific chiral recognition pocket in the factor Xa active site [1].

Factor Xa inhibition Anticoagulant Substrate-analogue inhibitor

Physicochemical Differentiation: LogP, Hydrogen Bonding, and Solubility Profile vs. D-Homophenylalanine

The γ-phenoxy ether linkage in (2R)-2-amino-4-phenoxybutanoic acid introduces a hydrogen bond acceptor (the ether oxygen) that is absent in the all-carbon analog D-homophenylalanine (2-amino-4-phenylbutanoic acid) [1][2]. Computed physicochemical properties reveal key differences: O-Phenyl-D-homoserine (free base, CAS 111950-17-5) has a computed XLogP3-AA of -1.3 and 3 hydrogen bond acceptor atoms, while D-homophenylalanine has a computed XLogP of approximately -1.1 and 2 hydrogen bond acceptors [1][2]. LeYan reports the free base logP as 0.8674 . The addition of the ether oxygen increases topological polar surface area (TPSA = 72.55 Ų for the free base) and rotatable bond count (5 bonds), providing greater conformational flexibility compared to the 4-bond side chain of D-homophenylalanine . The hydrochloride salt form (CAS 2031242-33-6) further enhances aqueous solubility for in vitro assay compatibility, an important practical consideration not available with the free base alone [3].

Lipophilicity Hydrogen bonding Drug-likeness

Evidence-Backed Application Scenarios for (2R)-2-Amino-4-phenoxybutanoic Acid Hydrochloride Procurement


D-Amino Acid-Containing Peptidomimetic Synthesis Requiring Protease Resistance

The (2R) D-configuration of this compound directly addresses the well-established requirement for D-amino acid incorporation in therapeutic peptide design to enhance proteolytic stability [1]. Procurement of the D-enantiomer hydrochloride (CAS 2031242-33-6) rather than the L-enantiomer (CAS 52161-80-5) or racemic DL-mixture is mandatory for solid-phase peptide synthesis (SPPS) applications where D-residues at specific positions are required to block exopeptidase and endopeptidase recognition [1]. The Fmoc-protected derivative (Fmoc-O-phenyl-D-homoserine, CAS 2137065-53-1) enables direct incorporation into standard Fmoc-SPPS workflows . The phenoxy group provides a pre-functionalized side chain that can participate in π-π stacking and hydrogen-bonding interactions within peptide-receptor interfaces, as inferred from the pharmacophoric role of the phenoxy moiety in ETA receptor recognition [2].

Structure-Activity Relationship Studies on Serine Protease Inhibitors

The demonstrated importance of D-configured arylalkyl amino acids at the P3 position of factor Xa inhibitors (Ki range: 0.32–6.0 nM) establishes this compound class as a productive starting point for serine protease inhibitor SAR campaigns [3]. The phenoxy oxygen provides an additional hydrogen-bonding vector not available with D-homophenylalanine, enabling exploration of novel interactions within the S3/S4 subsites of trypsin-like serine proteases. Researchers should procure the single (2R) enantiomer to avoid confounding stereochemical variables in potency determinations. The hydrochloride salt form facilitates direct use in aqueous enzyme assay buffers without additional solubilization steps.

S-Adenosylmethionine Pathway Probe Development and Methyltransferase Inhibitor Design

The QSAR model established by Hulbert (1974) for substituted O-phenyl-DL-homoserines as ATP:L-methionine S-adenosyltransferase inhibitors (pI₅₀ = 0.619π + 0.614σ + 1.62, r = 0.989) provides a quantitative framework for designing phenyl-ring-modified analogues [4]. Using (2R)-2-amino-4-phenoxybutanoic acid hydrochloride as the chiral starting material, researchers can introduce electron-withdrawing substituents (positive σ coefficient) or lipophilic groups (positive π coefficient) to predictably enhance inhibitory potency [4]. The selectivity of O-phenylhomoserines for mammalian over microbial adenosyltransferases further supports their use in developing eukaryotic-selective chemical probes [5].

Chiral Building Block for Morpholine and Heterocycle Synthesis

Brown et al. (1987) established that O-phenylhomoserines of known configuration serve as chiral precursors for the synthesis of enantiomerically pure 3-(2-aryloxyethyl)morpholines with appetite suppressant activity [6]. The (2R)-configured starting material enables direct access to the corresponding (R)-morpholine derivatives without requiring chiral resolution steps, which typically limit yields to ≤50% [6]. This application leverages both the defined stereochemistry and the phenoxy functionality simultaneously, making the protected or unprotected (2R)-2-amino-4-phenoxybutanoic acid a dual-purpose intermediate for heterocycle construction.

Quote Request

Request a Quote for (2R)-2-amino-4-phenoxybutanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.